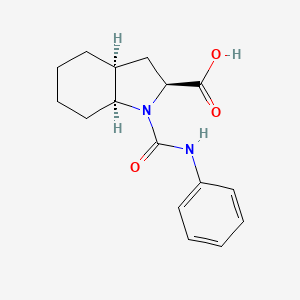

(2S,3aS,7aS)-1-(苯基甲酰)-辛氢-1H-吲哚-2-羧酸

货号 B2824155

CAS 编号:

2173638-15-6

分子量: 288.347

InChI 键: GRLYGYICNXISAZ-UBHSHLNASA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

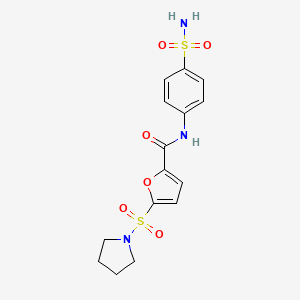

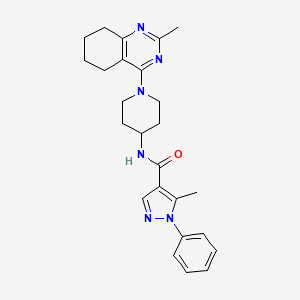

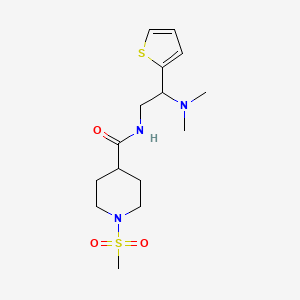

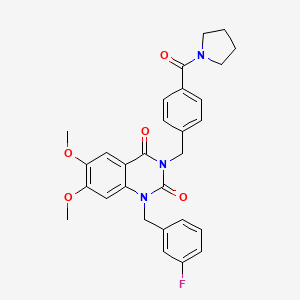

描述

“(2S,3aS,7aS)-1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid” is a chemical compound that is used in the synthesis of Perindopril . Perindopril is a medication used to treat high blood pressure, heart failure, or stable coronary artery disease.

Synthesis Analysis

The synthesis of “(2S,3aS,7aS)-1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid” involves a novel method for synthesizing perhydroindole-2-carboxylic acid and its esters . This method is used for the synthesis of Perindopril .Molecular Structure Analysis

The molecular structure of “(2S,3aS,7aS)-1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid” can be found in various chemical databases . The molecular formula is C22H26NO5S- and the molecular weight is 416.51054 .Chemical Reactions Analysis

The chemical reactions involving “(2S,3aS,7aS)-1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid” are part of the synthesis process of Perindopril . More detailed information about these reactions can be found in the referenced patent .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,3aS,7aS)-1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid” such as melting point, boiling point, and density can be found in chemical databases .科学研究应用

合成和定量

- 一项研究开发了一种灵敏可靠的 HPLC 方法,用于定量测定与八氢-1H-吲哚-2-羧酸相关的所有异构体,突出了其作为合成培哚普利和曲坦多拉匹尔的起始原料的重要性 (S. J. Vali 等,2012 年)。

对映纯衍生物

- 研究描述了脯氨酸类似物 (2S,3aS,7aS)-八氢吲哚-2-羧酸 (Oic) 及其对映体的有效合成和 HPLC 分离,展示了其在肽合成中的应用 (Francisco J. Sayago 等,2007 年)。

稠环构建

- 一项关于 N-取代吲哚与炔烃的钯催化氧化偶联以选择性合成咔唑及其衍生物的研究表明,该化合物在合成具有复杂结构的杂芳烃方面具有多功能性 (M. Yamashita 等,2009 年)。

生物活性

- 已经探索了吲哚-2-羧酸衍生物的合成和表征及其抗菌和抗真菌活性,表明该化合物及其衍生物具有潜在的治疗应用 (G. Raju 等,2015 年)。

催化应用

- 已经合成和表征了具有源自羧酸的脲部分的新型纳米有机固体酸,用于它们在合成各种有机化合物中的催化应用,表明该化合物在绿色化学和有机合成中的效用 (M. Zolfigol 等,2015 年)。

属性

IUPAC Name |

(2S,3aS,7aS)-1-(phenylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c19-15(20)14-10-11-6-4-5-9-13(11)18(14)16(21)17-12-7-2-1-3-8-12/h1-3,7-8,11,13-14H,4-6,9-10H2,(H,17,21)(H,19,20)/t11-,13-,14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLYGYICNXISAZ-UBHSHLNASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)NC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)NC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3aS,7aS)-1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![3-(2,4-dimethoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2824074.png)

![(Z)-2-(benzenesulfonyl)-2-[2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]-N,N-dimethylethenamine](/img/structure/B2824075.png)

![4-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2824076.png)

![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2824079.png)

![2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2824080.png)

![1-(2,2-Difluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2824088.png)

![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2824090.png)